5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile
Description
Properties
Molecular Formula |
C10H6ClN3O |
|---|---|
Molecular Weight |
219.63 g/mol |
IUPAC Name |
5-chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile |
InChI |
InChI=1S/C10H6ClN3O/c1-15-9-4-6-7(14-8(9)5-12)2-3-13-10(6)11/h2-4H,1H3 |
InChI Key |
RMIKWOPNGRFGEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C2C=CN=C(C2=C1)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile typically involves the reaction of 5-chloro-3-methoxy-1,6-naphthyridine with a suitable nitrile source under specific conditions. One common method involves the use of cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C-5
The chlorine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under mild conditions due to electron-withdrawing effects from adjacent nitrogen atoms and the nitrile group.
Mechanistic Insight :
-
The electron-deficient aromatic ring facilitates attack by nucleophiles at C-5.
-
Steric hindrance from the methoxy group at C-3 and nitrile at C-2 influences regioselectivity .
Hydrolysis of the Nitrile Group
The nitrile group at position 2 can be hydrolyzed to carboxylic acids or converted to amides.
Applications :
-
The carboxylic acid derivative serves as a precursor for peptide coupling or esterification.
Reduction Reactions
Selective reduction of the nitrile group or aromatic ring is achievable under controlled conditions.
Challenges :
Functionalization via Methoxy Group
The methoxy group at position 3 participates in demethylation or acts a directing group for electrophilic substitution.
Key Observation :
-
Demethylation generates a phenolic hydroxyl group, enabling further derivatization (e.g., alkylation, acylation).
Cyclization and Heterocycle Formation
The nitrile and methoxy groups facilitate cyclization reactions to form fused heterocycles.
| Reaction Type | Conditions | Reagents | Products | Notes |
|---|---|---|---|---|
| Intramolecular cyclization | CuI, K2CO3, DMF, 120°C, 24 h | Propargyl bromide | Pyrido-pyrimidine derivatives | Yields up to 65% |
Mechanistic Pathway :
-
Propargyl bromide reacts with the nitrile group to form an imine intermediate, followed by copper-catalyzed cyclization.
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed cross-coupling reactions.
Applications :
Scientific Research Applications
5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural analogs differ in substituent type, position, and ring saturation, leading to distinct physicochemical and reactivity profiles. Key comparisons include:
Table 1: Substituent and Structural Comparisons
Reactivity and Functional Group Impact
- Electrophilicity: The cyano group in the target compound increases electrophilicity at C2, facilitating nucleophilic substitution or cross-coupling reactions. This contrasts with oxo-substituted analogs (e.g., 5-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile), where the electron-withdrawing oxo group stabilizes the ring but reduces reactivity .
- Halogen Effects : Compared to 5-Chloro-8-iodo-1,6-naphthyridine, the iodine atom’s larger size and polarizability may enhance intermolecular interactions (e.g., halogen bonding), whereas the methoxy group in the target compound offers electron-donating effects, altering charge distribution .
- Solubility: The hydrochloride salt of Ethyl 2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylate () exhibits higher aqueous solubility than the target compound due to ionic character and hydroxyl/ester groups. The target’s chloro and cyano substituents likely reduce solubility in polar solvents .
Biological Activity
5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a naphthyridine ring system with distinct functional groups: a chlorine atom at the 5-position, a methoxy group at the 3-position, and a carbonitrile group at the 2-position. Its molecular formula is C_{10}H_{7ClN_2O with a molecular weight of approximately 219.63 g/mol. The presence of electronegative atoms enhances its reactivity and biological efficacy, making it a candidate for various medicinal applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Similar compounds in the naphthyridine family have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction : Preliminary studies suggest that derivatives can induce apoptosis in cancer cells by disrupting the cell cycle and promoting programmed cell death .
- Enzyme Inhibition : It has been shown to inhibit enzymes such as HIV integrase and other kinases involved in cancer progression, suggesting potential applications in treating both viral infections and cancer.
Table 1: Comparison of Anticancer Activities of Naphthyridine Derivatives
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Apoptosis induction, enzyme inhibition |
| Canthin-6-one | 7 μM | Apoptosis activation |
| Aaptamine | 10.47 - 15.03 μg/mL | DNA intercalation, apoptosis induction |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Target Interaction : The compound’s unique structure allows it to interact with specific biological targets, influencing their activity and modulating various pathways involved in disease progression.
- Binding Affinity : Studies have indicated that it possesses a favorable binding affinity for targets involved in cancer and viral replication processes.
- Cytotoxic Effects : The compound has been observed to exhibit cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .
Study on Antiviral Activity
A study focusing on the antiviral properties of naphthyridine derivatives highlighted the effectiveness of similar compounds against HIV. The findings suggested that these compounds could inhibit viral replication by targeting key enzymes necessary for viral lifecycle progression .
Cancer Cell Line Testing
In vitro testing against several cancer cell lines (e.g., MCF7 breast adenocarcinoma and A549 lung adenocarcinoma) demonstrated promising results for this compound, with IC50 values indicating significant cytotoxicity at low concentrations .
Q & A
Q. What are the standard synthetic routes for 5-chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via chlorination and functional group modification of naphthyridine precursors. Key methods include:
- Chlorination : Reacting 3-methoxy-2-oxo-1,2-dihydro-1,6-naphthyridine derivatives with POCl₃ and PCl₅ under reflux (e.g., 7 hours at 77% yield) .
- Cyano Group Introduction : Using malononitrile or potassium cyanide in polar aprotic solvents (e.g., Me₂NCHO) under reflux conditions .
- Methoxy Group Retention : Ensuring mild acidic conditions (e.g., 50% H₂SO₄) to preserve the methoxy substituent during hydrolysis .
Q. Optimization Strategies :
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | POCl₃, PCl₅, reflux, 7 h | 77% | |
| Cyano Substitution | Malononitrile, K₂CO₃, Me₂NCHO, 6 h | 73% | |
| Hydrolysis | 50% H₂SO₄, reflux, 18 h | 90% |
Q. How is this compound characterized, and what analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy at δ ~3.9 ppm, cyano carbon at δ ~115 ppm). For example, benzo[1,6]naphthyridine analogs show distinct aromatic proton splitting in ¹H NMR .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 260.03 for C₁₀H₆ClN₃O).
- X-ray Crystallography : Resolves regiochemical ambiguities in fused-ring systems .
Q. Methodological Tips :
- Solvent Selection : Use deuterated DMSO for solubility of polar derivatives.
- Comparative Analysis : Cross-reference with spectral databases (e.g., Reaxys) for naphthyridine analogs .
Advanced Research Questions
Q. What catalytic strategies enable selective functionalization of the naphthyridine core, and how do electronic effects influence reactivity?
Answer:
- Palladium Catalysis : Pd-mediated cross-coupling (e.g., Suzuki, Sonogashira) introduces aryl/alkynyl groups at the 5- or 7-positions. For example, 2-chloroquinoline-3-carbonitriles undergo Pd-catalyzed annulation with amines to form benzo[1,6]naphthyridines .
- Electrophilic Aromatic Substitution : The electron-deficient naphthyridine ring directs nitration/sulfonation to the 5-position due to meta-directing effects of the cyano group .
Q. Key Mechanistic Insights :
Q. Table 2: Catalytic Functionalization Examples
| Reaction Type | Catalysts/Conditions | Selectivity | Reference |
|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, NEt₃, 80°C | C-7 Alkynylation | |
| Nucleophilic Substitution | H₂NNH₂, dioxane, reflux | C-8 Hydrazino |
Q. How can researchers resolve contradictions in reaction yields or regioselectivity during scale-up?
Answer: Common Contradictions :
Q. Resolution Strategies :
- In Situ Monitoring : Use TLC or inline IR to track intermediate formation.
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions .
- Computational Modeling : DFT calculations predict transition-state energies for competing pathways .
Q. Case Study :
Q. What methodologies are employed to study the bioactivity of naphthyridine derivatives, and how can structural modifications enhance target engagement?
Answer:
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., amino, hydrazino) at C-5/C-7 to modulate solubility and binding affinity. For example, 5-amino-7-hydrazino analogs showed improved antimicrobial activity .
- Docking Studies : Molecular docking with proteins (e.g., kinases) identifies key hydrophobic/ionic interactions. Fluorescent analogs (e.g., dibenzo[b,h][1,6]naphthyridines) enable target visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
